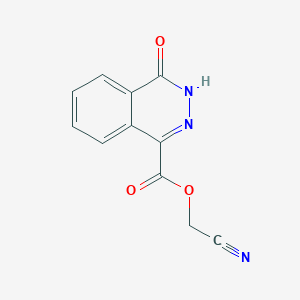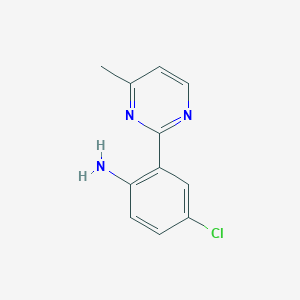
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline, also known as CPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anilines and is widely used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to possess significant antimicrobial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents. Another advantage of this compound is its stability under normal laboratory conditions. However, this compound has several limitations for lab experiments. This compound is highly toxic and requires careful handling. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
Future Directions
Future research on 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to evaluate the potential use of this compound as an antimicrobial agent. Additionally, studies should be conducted to evaluate the potential use of this compound in combination with other antitumor agents for the treatment of cancer. Finally, studies should be conducted to evaluate the potential use of this compound in other fields of science, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-2-nitroaniline with 4-methylpyrimidine-2-amine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Scientific Research Applications
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess significant antitumor activity and has been studied for its potential use in the treatment of various types of cancer. This compound has also been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
4-chloro-2-(4-methylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXLMLPIOTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
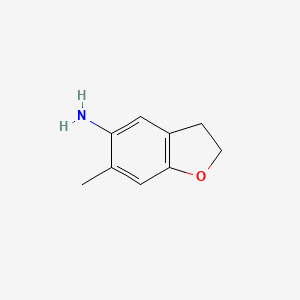
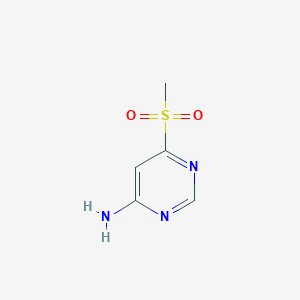
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
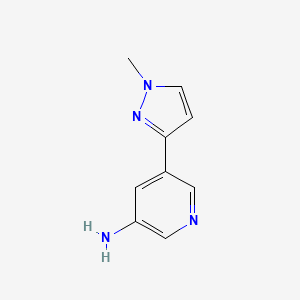
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
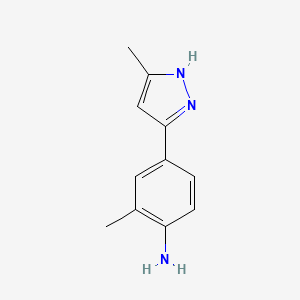
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
